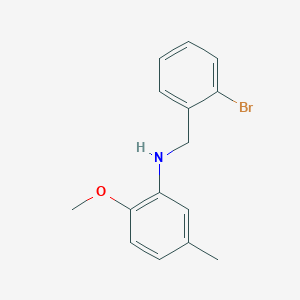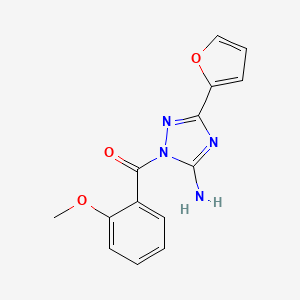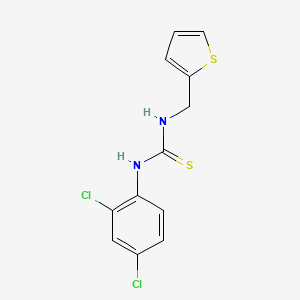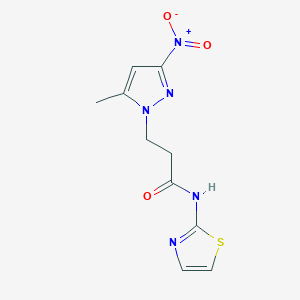![molecular formula C9H8N4OS2 B5747922 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide is a chemical compound that has been widely studied for its potential biological activities. This compound is a member of the thiadiazole family, which has been shown to possess a range of pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide is not fully understood. However, several research articles have suggested that this compound may exert its biological activities by targeting specific molecular pathways. For example, one study reported that 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide induces apoptosis in cancer cells by activating the p53 pathway. Another study suggested that this compound inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound exhibits anticancer activity in animal models of breast and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide in lab experiments is its potential to exhibit multiple biological activities. This compound has been shown to possess anticancer, antimicrobial, and anti-inflammatory effects, which makes it a versatile tool for studying different biological pathways. However, one limitation of using this compound is its potential toxicity. Several research articles have reported that this compound exhibits cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide. One area of interest is the development of analogs with improved pharmacological properties. Several research articles have reported that modifications to the thiadiazole ring can enhance the biological activity of this compound. Another area of interest is the investigation of the molecular targets of this compound. Understanding the molecular pathways targeted by 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide may provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been described in several research articles. One common method involves the reaction of 2-amino-5-(3-pyridinyl)-1,3,4-thiadiazole with thioglycolic acid in the presence of a catalyst. This reaction yields 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide as a solid product that can be purified by recrystallization.
Applications De Recherche Scientifique
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several research articles have reported that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c10-7(14)5-15-9-13-12-8(16-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVSGSWRXVDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)


![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)

